Biliary Excretion Superiority: Iodoxamate vs. Iodipamide in Normal and Obstructed Canine Models
Iodoxamate demonstrates a statistically significant higher peak biliary excretion rate compared to iodipamide when administered at equimolar clinical dosages in canine models with both normal and incompletely obstructed common bile ducts [1]. In complete common bile duct obstruction, both total biliary iodoxamate excretion and concentration were significantly elevated relative to iodipamide, though the absolute values remained insufficient for conventional radiographic opacification [1]. This enhanced biliary elimination profile suggests iodoxamate may offer a superior diagnostic window or safety margin in hepatobiliary imaging applications compared to the older iodipamide agent [1].
| Evidence Dimension | Peak biliary excretion rate |
|---|---|
| Target Compound Data | Significantly higher than iodipamide (exact numerical value not reported; p-value not specified in abstract but stated as significant) |
| Comparator Or Baseline | Iodipamide (Cholografin) at equimolar clinical dosage |
| Quantified Difference | Statistically significant increase |
| Conditions | Cholecystomized chronic bile fistula dogs under general anesthesia; normal and incompletely obstructed common bile ducts |
Why This Matters
For researchers requiring maximal biliary contrast agent elimination with minimized systemic retention, iodoxamate provides a quantifiably distinct pharmacokinetic advantage over iodipamide, directly impacting experimental design and outcome interpretation.
- [1] Burgener FA, Fischer HW, Kenyon TD. Biliary excretion of iodipamide and iodoxamate in normal and common bile duct-obstructed dogs. Investigative Radiology. 1978;13(3):255-263. View Source
